molecular formula C9H13ClN2O B2553355 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride CAS No. 2375269-11-5

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride

Cat. No.: B2553355
CAS No.: 2375269-11-5
M. Wt: 200.67
InChI Key: BPTNNAPPYRTVSC-UHFFFAOYSA-N
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Description

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclobutyl ring with an aminopyridinone moiety, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminocyclobutyl or pyridinone moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyridinone or cyclobutyl derivatives.

Scientific Research Applications

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric inhibitor of certain enzymes or receptors, modulating their activity and downstream signaling pathways . The compound’s unique structure allows it to bind selectively to its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride stands out due to its combination of a cyclobutyl ring and an aminopyridinone moiety, which imparts unique chemical reactivity and biological activity. This distinct structure makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

5-(1-aminocyclobutyl)-1H-pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-9(4-1-5-9)7-2-3-8(12)11-6-7;/h2-3,6H,1,4-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTNNAPPYRTVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CNC(=O)C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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